(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers
Description
The compound “(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid” is a cyclobutane derivative featuring dual protecting groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These groups are strategically positioned on amino substituents of the cyclobutane core, with a carboxylic acid functional group at the 1-position . Diastereomers exhibit distinct physical properties (e.g., melting points, solubility) and often require chromatographic separation .
Properties
Molecular Formula |
C29H34N2O6 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C29H34N2O6/c1-29(2,3)37-27(34)30-18-14-20(15-18)31(19-12-17(13-19)26(32)33)28(35)36-16-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,17-20,25H,12-16H2,1-3H3,(H,30,34)(H,32,33) |
InChI Key |
GAHWIROBSNPGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclobutane Amino Acid Core
- Cyclobutane ring construction can be achieved via [2+2] cycloaddition reactions or ring contraction methods starting from cyclobutene or cyclobutanone derivatives.
- The stereochemistry (1s,3s) is controlled by chiral auxiliaries or asymmetric catalysis during ring formation.
- Introduction of the carboxylic acid group at position 1 is typically performed by oxidation or carboxylation of the corresponding cyclobutane intermediate.
Protection of Amino Groups
- The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine on the cyclobutyl moiety. Boc protection is commonly carried out by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) in solvents like dichloromethane at 0–25 °C.
- The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect the secondary amine. Fmoc protection is typically achieved by treating the amine with Fmoc chloride or Fmoc-OSu in the presence of a base such as sodium bicarbonate or diisopropylethylamine (DIPEA) in DMF or dioxane/water mixtures.
Coupling of Protected Cyclobutyl Amino Acid Units
- The coupling between the Boc-protected cyclobutyl amine and the Fmoc-protected cyclobutane carboxylic acid derivative is performed using peptide coupling reagents.
- Common coupling agents include HATU, EDCI/HOBt, or DIC/Oxyma in solvents like DMF or dichloromethane.
- The reaction is carried out under inert atmosphere (nitrogen or argon) at 0–25 °C to minimize racemization.
- The coupling step yields the dipeptide-like structure with orthogonally protected amines and carboxylic acid.
Purification and Diastereomer Separation
- The product is typically a mixture of diastereomers due to the stereogenic centers in the cyclobutane rings.
- Purification is achieved by preparative high-performance liquid chromatography (HPLC) or flash chromatography using silica gel or reversed-phase columns.
- Diastereomeric resolution can be enhanced by chiral stationary phases or recrystallization under controlled conditions.
Representative Experimental Conditions and Data
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclobutane ring synthesis | [2+2] cycloaddition, chiral catalyst | Stereoselectivity critical for (1s,3s) |
| Boc protection | Boc2O, triethylamine, DCM, 0–25 °C | Yields Boc-protected amine |
| Fmoc protection | Fmoc-Cl or Fmoc-OSu, DIPEA, DMF, r.t. | Orthogonal protection to Boc |
| Peptide coupling | HATU, DIPEA, DMF, inert atmosphere | Formation of amide bond |
| Purification | Preparative HPLC or silica gel chromatography | Separation of diastereomers |
In-Depth Research Findings
- The orthogonal protection strategy using Boc and Fmoc groups allows selective deprotection and further functionalization, which is essential for complex peptide or peptidomimetic synthesis involving cyclobutane amino acids.
- The stereochemical integrity during coupling is maintained by using mild coupling reagents and low temperatures, minimizing epimerization.
- The cyclobutane ring system imparts conformational rigidity, which is beneficial for biological activity but complicates synthesis due to ring strain.
- Diastereomeric mixtures are common; however, their separation is feasible by advanced chromatographic techniques, enabling isolation of pure stereoisomers for biological evaluation.
Summary Table of Key Parameters
| Parameter | Typical Value/Condition | Reference/Source |
|---|---|---|
| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard peptide synthesis protocols |
| Fmoc protection reagent | Fmoc chloride or Fmoc-OSu | Standard peptide synthesis protocols |
| Coupling reagent | HATU, EDCI/HOBt, or DIC/Oxyma | Peptide coupling literature |
| Solvents | Dichloromethane, DMF | Organic synthesis standard |
| Temperature | 0–25 °C | Mild conditions to prevent racemization |
| Purification technique | Preparative HPLC, flash chromatography | Analytical and preparative chemistry |
| Diastereomer resolution method | Chiral HPLC or recrystallization | Stereochemical analysis literature |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring or the amino groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Boc and Fmoc groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it valuable in solid-phase peptide synthesis.
Biology
In biological research, it can be used to study protein-protein interactions and enzyme mechanisms. The compound’s structure allows for the incorporation of various functional groups, facilitating the study of biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the development of peptide-based drugs.
Industry
In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acids can interact with enzymes or receptors, facilitating various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclobutane Cores
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate
- Structure: Cyclobutane core with Boc-protected amino and methyl ester groups.
- Molecular Formula: C₁₂H₂₁NO₄ .
- Key Differences : Replaces the Fmoc group and carboxylic acid with a methyl ester, simplifying purification but limiting utility in peptide coupling.
N-Fmoc-cis-3-(aminomethyl)cyclobutanecarboxylic acid
- Structure: Cyclobutane with Fmoc-protected aminomethyl and carboxylic acid groups.
- Molecular Formula: C₂₁H₂₁NO₄ .
- Key Differences: Lacks the Boc group and features an aminomethyl side chain instead of a substituted cyclobutylamine.
Analogues with Heterocyclic or Larger Cores
5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}(Fmoc-amino)methyl)thiophene-3-carboxylic acid
- Structure : Azepane (7-membered ring) linked to a thiophene-carboxylic acid via Boc/Fmoc-protected amines.
- Molecular Formula : C₃₂H₃₆N₂O₆S .
(1R,3S)-3-Fmoc-aminocyclopentanecarboxylic acid
- Structure: Cyclopentane core with Fmoc-protected amino and carboxylic acid groups.
- Molecular Formula: C₂₁H₂₁NO₄ .
- Key Differences : Larger cyclopentane ring alters steric strain and conformational flexibility compared to cyclobutane.
Comparative Analysis: Physical and Chemical Properties
Table 1: Structural and Functional Comparison
Key Observations
Steric and Electronic Effects: Cyclobutane derivatives exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclopentane analogues .
Diastereomer Challenges :
- The target compound’s diastereomeric mixture complicates purification, requiring advanced techniques like HPLC or chiral chromatography, unlike single-diastereomer analogues .
Protecting Group Strategy :
- Dual Boc/Fmoc protection (target compound) allows orthogonal deprotection in multi-step syntheses, whereas single-group analogues (e.g., ) are less versatile .
Biological Activity
The compound (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid , a mixture of diastereomers, is a complex organic molecule with significant potential in biological applications due to its unique structural features. It possesses multiple functional groups, including tert-butoxycarbonyl and fluorenylmethoxycarbonyl, which are commonly utilized in the protection of amino groups during peptide synthesis.
Structural Characteristics
The compound's structure includes:
- A cyclobutane backbone.
- Multiple functional groups that enhance its pharmacological properties.
- Stereochemistry that allows for different diastereomers, potentially leading to varied biological activities.
Biological Activity Predictions
The biological activity of this compound is largely inferred from its structural analogs. Similar compounds have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Compounds with cyclobutane rings have been noted for their ability to inhibit bacterial growth.
- Anticancer Properties : Structural analogs have shown promise in inhibiting tumor growth through different mechanisms.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases.
Table 1: Comparison of Similar Compounds and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group with pyridine | Antagonist for mGluR5 |
| Cyclobutylalanine | Cyclobutane ring with amino acid functionality | Potential neuroprotective effects |
| Fluorenylmethoxycarbonyl derivatives | Fluorenyl group as a protecting group | Used in peptide synthesis |
Synthesis
The synthesis of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid typically involves several key steps:
- Formation of the Cyclobutane Backbone : Utilizing cyclization reactions to create the cyclobutane structure.
- Introduction of Functional Groups : Employing protecting groups such as tert-butoxycarbonyl to stabilize reactive amine functionalities during synthesis.
- Purification and Characterization : Techniques such as HPLC and NMR are used to confirm the purity and structure.
Interaction Studies
Studies on how this compound interacts with biological macromolecules are crucial:
- Protein Binding Assays : To determine affinity and specificity towards target proteins.
- Nucleic Acid Interaction Studies : To assess potential effects on DNA/RNA structures.
Case Studies
Recent research has highlighted the biological potential of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives of cyclobutane showed cytotoxic effects on various cancer cell lines.
- Neuroprotection : Research indicated that certain amino acid derivatives provided protective effects against oxidative stress in neuronal cells.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed?
Answer:
The synthesis involves multiple steps requiring precise control of reaction conditions. Key challenges include:
- Protection/Deprotection: The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups must be sequentially introduced and removed. Boc is stable under basic conditions but cleaved via trifluoroacetic acid (TFA), while Fmoc requires piperidine or DBU in polar aprotic solvents like DMF .
- Cyclobutane Ring Strain: The strained cyclobutane core necessitates mild reaction temperatures (0–25°C) to prevent ring-opening side reactions. Solvent choice (e.g., dichloromethane or THF) impacts yield by stabilizing intermediates .
- Diastereomer Formation: Steric hindrance at the cyclobutyl-amino linkage requires chiral auxiliaries or asymmetric catalysis to favor the (1s,3s) configuration. Kinetic resolution during crystallization may improve diastereomeric ratios .
Advanced: What strategies are effective for resolving diastereomers, and how is enantiomeric excess validated?
Answer:
Diastereomer resolution leverages physicochemical differences:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol. Retention time differences ≥1.5 min indicate baseline separation .
- Crystallization-Induced Diastereomer Resolution (CIDR): Co-crystallization with enantiopure resolving agents (e.g., tartaric acid derivatives) selectively precipitates one diastereomer .
- Validation: Enantiomeric excess (ee) is quantified via circular dichroism (CD) or polarimetry. Chiral HPLC coupled with mass spectrometry confirms purity (>98% ee) .
Basic: How do Boc and Fmoc protecting groups influence the compound's reactivity in peptide synthesis?
Answer:
- Boc Group: Provides orthogonal protection for amines, stable under basic and nucleophilic conditions but cleaved under acidic (e.g., TFA) or hydrogenolytic conditions. Ideal for stepwise peptide elongation .
- Fmoc Group: Removed via mild bases (e.g., 20% piperidine in DMF), enabling compatibility with acid-sensitive substrates. Its UV activity (λmax = 301 nm) allows real-time monitoring of deprotection .
- Sequential Deprotection: Boc is removed first under acidic conditions, preserving the Fmoc group for subsequent coupling steps .
Advanced: What mechanistic insights explain the stability of the cyclobutane ring under different reaction conditions?
Answer:
- Conformational Rigidity: The cyclobutane ring adopts a puckered conformation, reducing angle strain. Substituents at the 1,3-positions create steric shielding, limiting nucleophilic/electrophilic attacks .
- Thermal Stability: DFT calculations show activation energies >25 kcal/mol for ring-opening, requiring temperatures >80°C for significant degradation. Microwave-assisted synthesis at controlled temperatures (50–60°C) avoids decomposition .
- Solvent Effects: Non-polar solvents (e.g., toluene) stabilize the ring via van der Waals interactions, whereas polar solvents (e.g., DMSO) may induce ring distortion .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies diastereomers via splitting patterns (e.g., geminal coupling in cyclobutane protons, J = 8–10 Hz) and confirms Boc/Fmoc deprotection .
- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve diastereomers, while high-resolution MS (ESI+) verifies molecular weight (e.g., [M+H]+ = 543.2 Da) .
- X-ray Crystallography: Determines absolute stereochemistry and hydrogen-bonding networks in single crystals .
Advanced: How can computational modeling predict the compound's interactions with biological targets?
Answer:
- Docking Studies: Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., proteases) by aligning the cyclobutane core in hydrophobic pockets. Free energy scores (ΔG < −7 kcal/mol) suggest high affinity .
- MD Simulations: All-atom simulations (AMBER) assess conformational stability in aqueous vs. lipid membranes, predicting bioavailability .
- QSAR Models: Correlate substituent electronic effects (Hammett σ values) with inhibitory activity (IC50) for lead optimization .
Basic: What are the optimal conditions for removing Fmoc/Boc groups without degrading the cyclobutane core?
Answer:
- Fmoc Deprotection: Use 20% piperidine in DMF (2 × 5 min) at 25°C. Monitor by TLC (Rf shift from 0.7 to 0.3) .
- Boc Deprotection: Treat with 50% TFA in DCM (1 h, 0°C), followed by neutralization with DIEA. Avoid prolonged exposure to prevent cyclobutane protonation .
- Quenching: Post-deprotection, immediate purification via flash chromatography (silica gel, ethyl acetate/hexane) minimizes degradation .
Advanced: What role does the cyclobutane conformation play in the compound's pharmacokinetic properties?
Answer:
- Metabolic Stability: The rigid cyclobutane resists cytochrome P450 oxidation, prolonging half-life (t1/2 > 6 h in liver microsomes) .
- Membrane Permeability: LogP calculations (~2.1) predict moderate blood-brain barrier penetration, validated via parallel artificial membrane permeability assays (PAMPA) .
- Protein Binding: Surface plasmon resonance (SPR) shows high albumin binding (Ka = 1.2 × 10^5 M−1), requiring prodrug strategies to enhance free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
